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These application notes provide detailed protocols and guidelines for the use of "Ap-18" in cell

culture experiments. As "Ap-18" can refer to both the AP-18 preadipocyte cell line and the

AP180 protein (a key component of clathrin-mediated endocytosis), this document is divided

into two sections to address both possibilities.

Section 1: AP-18 Preadipocyte Cell Line
The AP-18 cell line, derived from the subepidermal layer of ear skin from an adult C3H/HeM

mouse, is a valuable model for studying adipogenesis.[1][2] These cells exhibit a fibroblast-like

morphology, a relatively slow doubling time, and can be induced to differentiate into mature

adipocytes.[1][2]

Data Presentation
Parameter Value Reference

Cell Type Preadipocyte [1][2]

Origin
Adult C3H/HeM mouse ear

skin
[1][2]

Morphology Fibroblast-like [1][2]

Doubling Time 50-60 hours [2]

Triglyceride Increase (upon

differentiation)
~5-fold [2]
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Experimental Protocols
This protocol outlines the standard procedure for maintaining and passaging the AP-18
preadipocyte cell line.

Materials:

AP-18 Preadipocyte Cell Line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin Solution

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

Incubator (37°C, 5% CO2)

Procedure:

Culture AP-18 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO2.

For subculturing, wash the confluent cell monolayer with PBS.

Incubate with 0.25% Trypsin-EDTA for 2-3 minutes at 37°C to detach the cells.

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at

200 x g for 5 minutes.

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

This protocol describes the induction of adipogenesis in confluent AP-18 cells.
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Materials:

Confluent AP-18 cells in culture plates

Differentiation Medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-

methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin)

Differentiation Medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1.7 µM insulin)

Oil Red O staining solution

Procedure:

Grow AP-18 cells to confluence in culture plates. This is considered Day 0.

On Day 0, replace the growth medium with Differentiation Medium I.

On Day 2, replace the medium with Differentiation Medium II.

From Day 4 onwards, replenish with fresh Differentiation Medium II every 2 days.

Lipid droplet accumulation, indicative of adipocyte differentiation, can be observed from Day

8 onwards.[2]

To visualize lipid droplets, fix the cells with 10% formalin and stain with Oil Red O solution.

Visualization
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AP-18 Cell Culture and Differentiation

Start
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Day 0

Maintain in Differentiation Medium II
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(from Day 8)
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(change medium every 2 days)

Stain with Oil Red O for visualization

End
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Caption: Workflow for the adipocyte differentiation of AP-18 cells.
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Section 2: AP180 Protein in Cell Culture
Experiments
AP180 (also known as CALM) is a critical adaptor protein involved in clathrin-mediated

endocytosis (CME).[3] It plays a crucial role in the assembly of clathrin coats and the regulation

of synaptic vesicle size.[3] Experiments in cell culture often involve modulating AP180 function

to study its impact on endocytic pathways.

Data Presentation
Experimental Approach Expected Outcome Reference

Overexpression of AP180

Assembly Domain (AD)

Inhibition of clathrin-mediated

endocytosis
[3]

Depletion of AP180/CALM
Defects in synaptic vesicle size

and density
[3]

AP180 and AP-2 Co-assembly
Faster in vitro clathrin cage

assembly
[3]

Experimental Protocols
This protocol describes a general method to inhibit CME by overexpressing the C-terminal

assembly domain (AD) of AP180.

Materials:

Mammalian cell line of interest

Expression vector containing the coding sequence for the AP180 assembly domain (AP180-

C)

Transfection reagent

Complete growth medium

Fluorescently labeled cargo that undergoes CME (e.g., Transferrin-Alexa Fluor conjugate)
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Fluorescence microscope

Procedure:

Seed the mammalian cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).

Transfect the cells with the AP180-C expression vector using a suitable transfection reagent

according to the manufacturer's instructions. Use an empty vector as a control.

Allow 24-48 hours for protein expression.

Incubate the cells with a fluorescently labeled CME cargo (e.g., Transferrin-Alexa Fluor) for a

specified time (e.g., 15-30 minutes) at 37°C.

Wash the cells with cold PBS to remove unbound cargo.

Fix the cells with 4% paraformaldehyde.

Image the cells using a fluorescence microscope to visualize the internalization of the

fluorescent cargo.

Quantify the fluorescence intensity inside the cells. A significant reduction in intracellular

fluorescence in AP180-C expressing cells compared to control cells indicates inhibition of

CME.

This protocol provides a framework for knocking down AP180 expression to investigate its

function in vesicle dynamics.

Materials:

Mammalian cell line

siRNA targeting AP180/CALM

Scrambled siRNA (negative control)

Transfection reagent for siRNA
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Cell lysis buffer

Antibodies for Western blotting (anti-AP180, anti-loading control e.g., GAPDH)

Transmission Electron Microscope (for vesicle morphology analysis)

Procedure:

Seed cells to be 30-50% confluent at the time of transfection.

Transfect the cells with either AP180-specific siRNA or scrambled siRNA using a suitable

transfection reagent.

Incubate the cells for 48-72 hours to allow for protein knockdown.

Western Blot Analysis:

Lyse a subset of cells and perform Western blotting to confirm the knockdown of AP180

protein levels.

Functional Assay (Endocytosis):

Perform an endocytosis assay as described in Protocol 3 to assess the impact of AP180

knockdown on CME.

Ultrastructural Analysis (Optional):

Fix the cells and process them for transmission electron microscopy to analyze changes in

the size and density of clathrin-coated pits and vesicles.

Visualization
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Role of AP180 in Clathrin-Mediated Endocytosis
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Caption: Role of AP180 in clathrin-mediated endocytosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

